![molecular formula C11H15ClO3S B12557157 {4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride CAS No. 143111-31-3](/img/structure/B12557157.png)
{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride is a chemical compound known for its unique structure and properties It is a sulfonium compound with a phenyl group substituted with a hydroxypropanoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride typically involves the reaction of a phenyl sulfonium salt with a hydroxypropanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process.
化学反应分析
Types of Reactions
{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The hydroxypropanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl sulfonium compounds.
科学研究应用
{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of {4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride involves its interaction with molecular targets through its sulfonium group. The compound can form covalent bonds with nucleophiles, leading to the modification of biomolecules and alteration of their function. This reactivity is exploited in various applications, including catalysis and drug development.
相似化合物的比较
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP): Known for its antioxidant properties and formed in the Maillard reaction.
Uniqueness
{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride is unique due to its sulfonium group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biomolecules makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
143111-31-3 |
|---|---|
分子式 |
C11H15ClO3S |
分子量 |
262.75 g/mol |
IUPAC 名称 |
[4-(2-hydroxypropanoyloxy)phenyl]-dimethylsulfanium;chloride |
InChI |
InChI=1S/C11H15O3S.ClH/c1-8(12)11(13)14-9-4-6-10(7-5-9)15(2)3;/h4-8,12H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
BHRBOOKXUXZHEA-UHFFFAOYSA-M |
规范 SMILES |
CC(C(=O)OC1=CC=C(C=C1)[S+](C)C)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



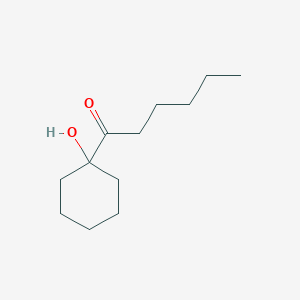
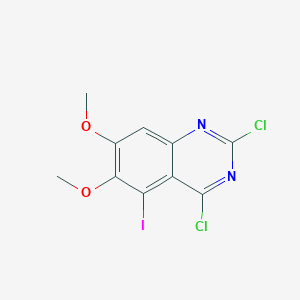

![Benzo[b]thiophene-2,3-diol](/img/structure/B12557087.png)
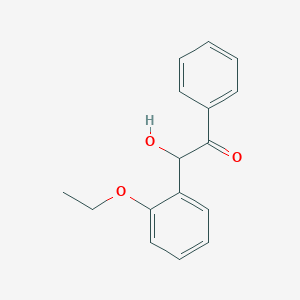
![2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine](/img/structure/B12557098.png)
![1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene](/img/structure/B12557111.png)
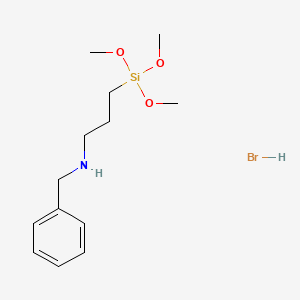
![6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B12557120.png)
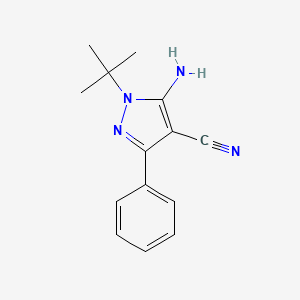
![Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester](/img/structure/B12557138.png)
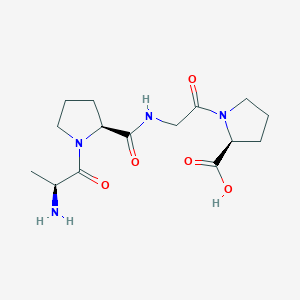
![2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole}](/img/structure/B12557146.png)
